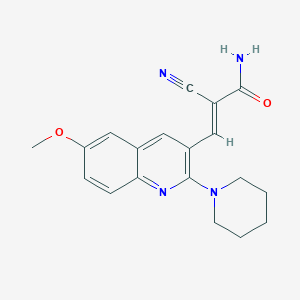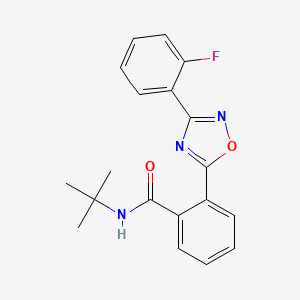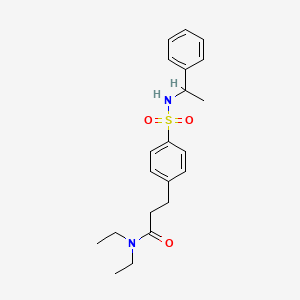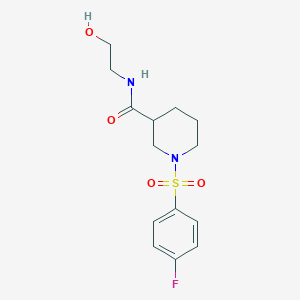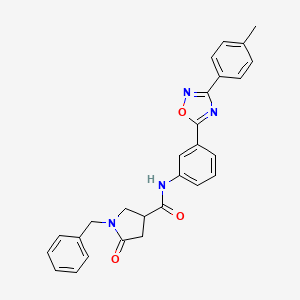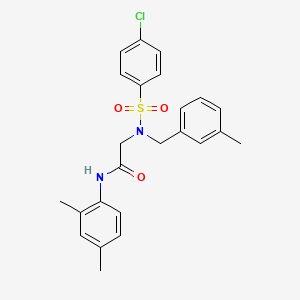
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as "compound X" and is used in scientific research applications.
Mecanismo De Acción
Compound X binds to the active site of CAIX and forms a stable complex, thereby inhibiting the enzyme's activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth and survival. Additionally, compound X has been shown to induce apoptosis (cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects
Compound X has been shown to have anti-tumor effects in various preclinical models of cancer, including breast, lung, prostate, and pancreatic cancers. In addition to its inhibitory effects on CAIX, compound X has been shown to inhibit the activity of other carbonic anhydrase isoforms, which are also involved in tumor growth and metastasis. However, the exact biochemical and physiological effects of compound X on cancer cells and normal cells are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its specificity for CAIX. This specificity allows for the selective inhibition of CAIX without affecting other carbonic anhydrase isoforms. Additionally, compound X has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using compound X is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on compound X. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of compound X. Another area of interest is the investigation of the synergistic effects of compound X with other anti-cancer agents, such as chemotherapy drugs or immune checkpoint inhibitors. Additionally, the evaluation of compound X in clinical trials for the treatment of various types of cancer is an important direction for future research.
Métodos De Síntesis
The synthesis of compound X involves the reaction of 4-chloro-N-(3-methylbenzyl)benzenesulfonamide with 2,4-dimethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is purified through recrystallization to obtain compound X in high yield and purity.
Aplicaciones Científicas De Investigación
Compound X is widely used in scientific research for its inhibitory effects on a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is associated with tumor growth, metastasis, and resistance to chemotherapy. Compound X has been shown to inhibit the activity of CAIX, leading to reduced tumor growth and increased sensitivity to chemotherapy.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-17-5-4-6-20(14-17)15-27(31(29,30)22-10-8-21(25)9-11-22)16-24(28)26-23-12-7-18(2)13-19(23)3/h4-14H,15-16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSILEGLWLFAKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

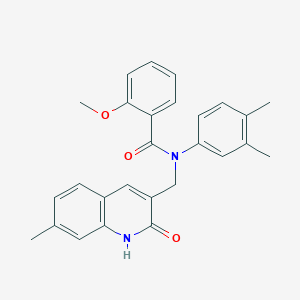
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)
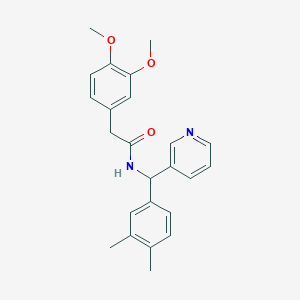
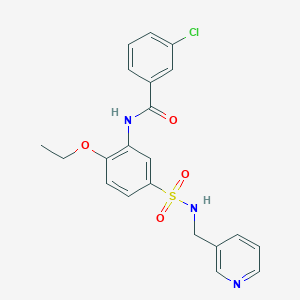
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)
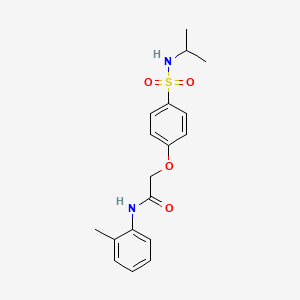
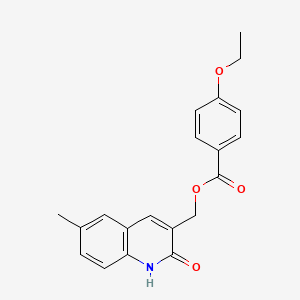
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
